Mass Shift Differentiation: Progesterone-d9 vs. Unlabeled Progesterone in MRM Transitions
The primary differentiator is the +9 Dalton mass shift between Progesterone-d9 and unlabeled progesterone, enabling their complete separation in the mass analyzer. This is quantified by their distinct Multiple Reaction Monitoring (MRM) transitions: m/z 315.5 → 97.2 for progesterone, and m/z 324.3 → 113.1 for Progesterone-d9 [1]. This significant difference ensures zero crosstalk or isotopic interference between the analyte and the internal standard channels, a critical requirement for achieving the high precision and accuracy demanded by regulated bioanalysis [2].
| Evidence Dimension | Precursor > Product Ion Transition (m/z) |
|---|---|
| Target Compound Data | 324.3 → 113.1 |
| Comparator Or Baseline | Unlabeled Progesterone: 315.5 → 97.2 |
| Quantified Difference | +9.0 Da (precursor ion) |
| Conditions | LC-MS/MS with Electrospray Ionization (ESI) in Positive Mode |
Why This Matters
This unambiguous mass separation is the foundational principle enabling accurate isotope dilution quantification, eliminating the risk of channel bleed-through and ensuring method robustness.
- [1] Agrawal GP, et al. Surrogate matrix approach to quantify endogenous progesterone in a fasting bioequivalence study of soft gelatin capsules in postmenopausal women. J Pharm Biomed Anal. 2025;264:116960. View Source
- [2] Tran CS, et al. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation. J Anal Methods Chem. 2020;2020:8852934. View Source
